Cas no 656-66-6 (3-Fluoro-4-iodoaniline)

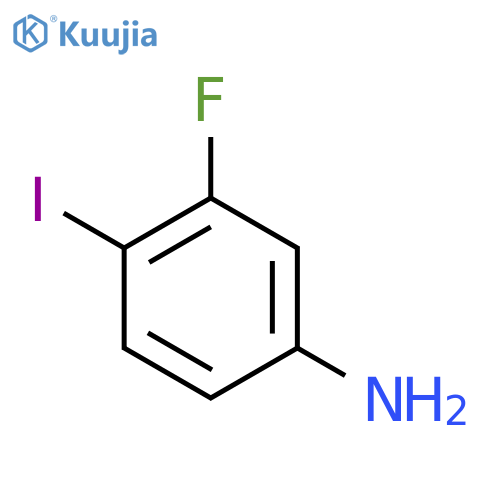

3-Fluoro-4-iodoaniline structure

商品名:3-Fluoro-4-iodoaniline

3-Fluoro-4-iodoaniline 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-iodoaniline

- 3-Fluoro-4-iodo-phenylamine

- 3-Fluor-4-iod-anilin

- 3-fluoro-4-iodophenylamine

- 4-iodo-3-fluoroaniline

- Benzenamine,3-fluoro-4-iodo

- Aniline,3-fluoro-4-iodo- (7CI,8CI)

- CS-W012864

- CL8426

- Z1266874961

- PS-7631

- A19761

- MFCD07774187

- J-512487

- BDBM626231

- 4-iodo 3-fluoro aniline

- Benzenamine, 3-fluoro-4-iodo-

- FT-0601366

- AKOS005063866

- 656-66-6

- 3-fluoro-4-iodo-aniline

- EN300-93288

- (1)benzothieno(2,3-d)pyrimidin-4(1h)-one,2,3,5,6,7,8-hexahydro-3-ethyl-2-thiox

- SY014663

- SCHEMBL239924

- KUVVJHBHRIXJKI-UHFFFAOYSA-N

- DTXSID90573117

- AB42340

- AM61629

- AC-3679

- 3-Fluoro-4-iodo aniline

- DB-006438

- DB-348193

- 3-Fluoro-4-iodobenzenamine

- 690-811-1

- DTXCID40523889

-

- MDL: MFCD07774187

- インチ: 1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2

- InChIKey: KUVVJHBHRIXJKI-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1N)F)I

計算された属性

- せいみつぶんしりょう: 236.94500

- どういたいしつりょう: 236.94507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 2.009

- ふってん: 273.7℃ at 760 mmHg

- フラッシュポイント: 119.343℃

- 屈折率: 1.657

- すいようせい: Slightly soluble in water (228.3 mg/L at 25°C).

- PSA: 26.02000

- LogP: 2.59370

- かんど: Light Sensitive

- FEMA: 3205

3-Fluoro-4-iodoaniline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H331,H302,H312,H315,H319,H335

-

警告文:

P261,P280,P305

P351

P338,P304

P340,P405,P501A - 危険レベル:6.1

3-Fluoro-4-iodoaniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Fluoro-4-iodoaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039224-5g |

3-Fluoro-4-iodoaniline |

656-66-6 | 98% | 5g |

¥247.00 | 2024-05-05 | |

| abcr | AB256108-5 g |

3-Fluoro-4-iodoaniline; . |

656-66-6 | 5g |

€86.10 | 2023-06-22 | ||

| Enamine | EN300-93288-0.05g |

3-fluoro-4-iodoaniline |

656-66-6 | 95.0% | 0.05g |

$19.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039224-25g |

3-Fluoro-4-iodoaniline |

656-66-6 | 98% | 25g |

¥791.00 | 2024-05-05 | |

| Ambeed | A188655-25g |

3-Fluoro-4-iodoaniline |

656-66-6 | 98% | 25g |

$90.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1050275-100g |

Benzenamine, 3-fluoro-4-iodo- |

656-66-6 | 98%+ | 100g |

$515 | 2023-05-17 | |

| eNovation Chemicals LLC | D403601-100g |

3-Fluoro-4-iodoaniline |

656-66-6 | 97% | 100g |

$900 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140259-5g |

3-Fluoro-4-iodoaniline |

656-66-6 | 98% | 5g |

¥213.90 | 2023-09-02 | |

| TRC | F592155-100mg |

3-Fluoro-4-iodoaniline |

656-66-6 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F592155-250mg |

3-Fluoro-4-iodoaniline |

656-66-6 | 250mg |

$75.00 | 2023-05-18 |

656-66-6 (3-Fluoro-4-iodoaniline) 関連製品

- 1542-34-3(3,5-Difluoro-4-iodoaniline)

- 706752-99-0(3-fluoro-2-iodo-aniline)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:656-66-6)3-Fluoro-4-iodoaniline

清らかである:99%

はかる:100g

価格 ($):328.0